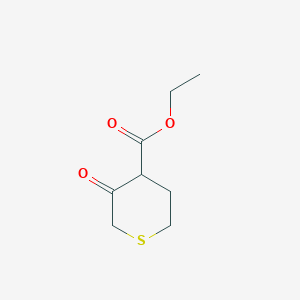

Ethyl 3-oxothiane-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-oxothiane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3S/c1-2-11-8(10)6-3-4-12-5-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEMSJZZZBIOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCSCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxothiane-4-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a thiol compound in the presence of a base, followed by cyclization to form the thiopyran ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Amines, alcohols; reactions often require acidic or basic catalysts and are conducted at moderate temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amides, esters.

Scientific Research Applications

Ethyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 3-oxothiane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiopyran ring and the functional groups allows it to participate in various biochemical pathways, potentially leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiane Derivatives

- Thiane vs. Oxane/Oxolane : Thiane’s sulfur atom confers greater nucleophilicity compared to oxygenated analogs like oxane or oxolane. This difference may influence reactivity in ring-opening reactions or coordination chemistry.

- 3-Oxothiane vs. 3-Oxotetrahydrofuran: The sulfur atom in 3-oxothiane may stabilize enolate intermediates more effectively than oxygen in 3-oxotetrahydrofuran, altering reaction pathways in ketone-based syntheses.

Ethyl Ester-Containing Compounds

Ethyl esters in the evidence (e.g., ethyl acetate extracts in Tables 23, 26 ) are associated with bioactive compounds like curcuminoids (turmeric) or gingerols (ginger). However, these esters are part of larger aromatic or phenolic systems, unlike the aliphatic thiane backbone of Ethyl 3-oxothiane-4-carboxylate.

Functional Group Reactivity

- Ketone vs. Aldehyde : The 3-oxo group in the compound may undergo nucleophilic additions, similar to aldehydes in bioactive molecules (e.g., cinnamaldehyde in Table 26 ), but with reduced electrophilicity due to steric and electronic effects of the thiane ring.

- Ester Hydrolysis : Ethyl esters in plant extracts (–4) often hydrolyze to carboxylic acids under basic conditions. This compound might exhibit similar behavior, but sulfur’s presence could modulate hydrolysis rates.

Limitations of Available Evidence

- Spectral or crystallographic data for this compound (SHELX-related tools in are irrelevant here).

- Biological activity or synthetic applications of the compound.

- Direct structural analogs (e.g., Ethyl 3-oxothiolane-4-carboxylate or pyran/thiopyran derivatives).

Recommendations for Future Research

To fill knowledge gaps, studies should prioritize:

Biological Activity

Ethyl 3-oxothiane-4-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is typically synthesized through the cyclization of ethyl acetoacetate with thiol compounds under basic conditions. The reaction often utilizes solvents like ethanol or methanol, and moderate temperatures are maintained to optimize yield and purity. The compound features a thiopyran ring, which is significant for its biological interactions.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Results showed a significant inhibition of microbial growth, suggesting its potential as an antimicrobial agent .

Anticancer Potential

In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines. Mechanistic investigations revealed that this compound interacts with specific cellular pathways, leading to cell cycle arrest and subsequent apoptosis. This activity was particularly evident in breast cancer and leukemia cell lines .

Anti-inflammatory Effects

this compound has also been assessed for anti-inflammatory properties. In animal models, it reduced inflammation markers significantly compared to controls, indicating its potential application in treating inflammatory diseases .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.

- Receptor Modulation : It has been suggested that this compound may modulate receptor activity, influencing downstream signaling pathways related to cell growth and survival.

These interactions are crucial for understanding how this compound can be utilized therapeutically.

Case Studies

-

Antimicrobial Efficacy Study

A recent study published in MDPI evaluated the antimicrobial effects of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, demonstrating its potential as a new antimicrobial agent . -

Cancer Cell Line Study

An investigation into the anticancer properties of the compound involved treating various cancer cell lines with different concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers, particularly in MCF-7 (breast cancer) cells, supporting its development as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.